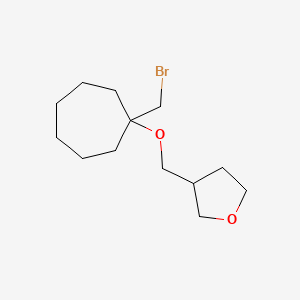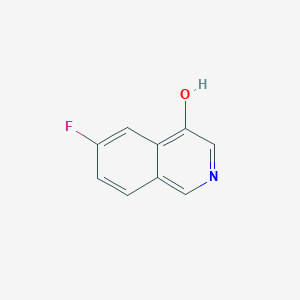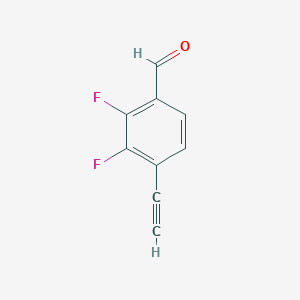
4-Ethynyl-2,3-difluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-2,3-difluorobenzaldehyde is an organic compound with the molecular formula C9H4F2O It is a derivative of benzaldehyde, where the benzene ring is substituted with ethynyl and difluoro groups
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4-Ethynyl-2,3-difluorobenzaldehyde typically involves the introduction of ethynyl and difluoro groups onto a benzaldehyde core. One common method involves the use of Grignard reagents. For instance, 3,4-difluorobromobenzene can undergo a Grignard exchange reaction with a suitable Grignard reagent in the presence of tetrahydrofuran to form the intermediate product. This intermediate can then be further reacted to introduce the ethynyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
4-Ethynyl-2,3-difluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl and difluoro groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound would yield 4-Ethynyl-2,3-difluorobenzoic acid, while reduction would yield 4-Ethynyl-2,3-difluorobenzyl alcohol .
科学的研究の応用
4-Ethynyl-2,3-difluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-Ethynyl-2,3-difluorobenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the ethynyl and difluoro groups can participate in various non-covalent interactions. These interactions can affect the activity of enzymes and other proteins, leading to the compound’s biological effects .
類似化合物との比較
Similar Compounds
- 4-[(2-Chloro-3-pyridinyl)ethynyl]-2,5-difluorobenzaldehyde
- 4-Ethyl-2,3-difluorobenzaldehyde
- 2,3-Difluorobenzaldehyde
Uniqueness
4-Ethynyl-2,3-difluorobenzaldehyde is unique due to the presence of both ethynyl and difluoro groups on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications .
特性
分子式 |
C9H4F2O |
|---|---|
分子量 |
166.12 g/mol |
IUPAC名 |
4-ethynyl-2,3-difluorobenzaldehyde |
InChI |
InChI=1S/C9H4F2O/c1-2-6-3-4-7(5-12)9(11)8(6)10/h1,3-5H |
InChIキー |
CEALTRHOIQSLOY-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(C(=C(C=C1)C=O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


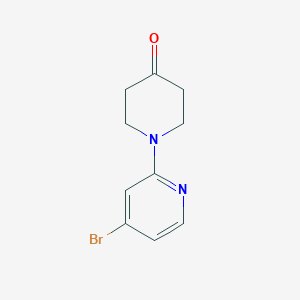
![4'-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15303449.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid](/img/structure/B15303452.png)
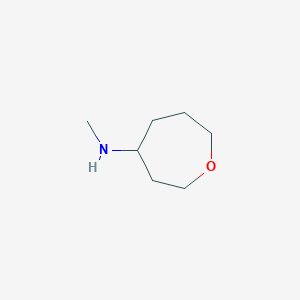
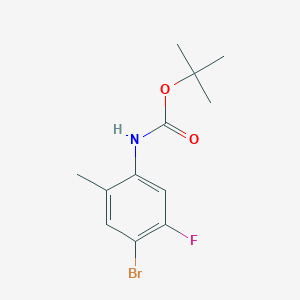
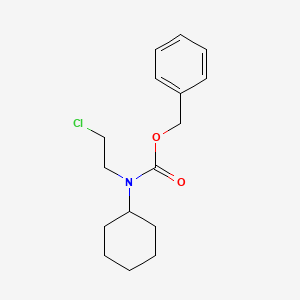
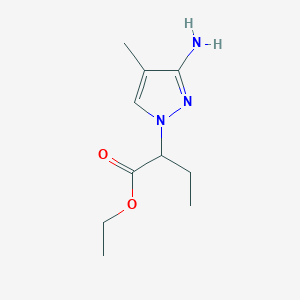
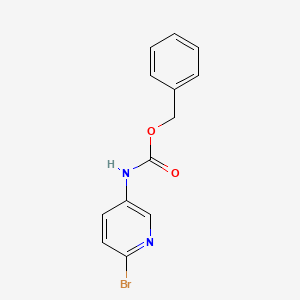
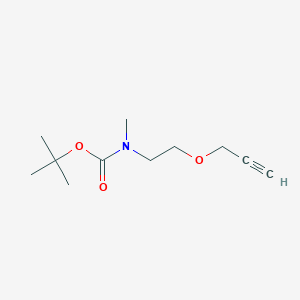
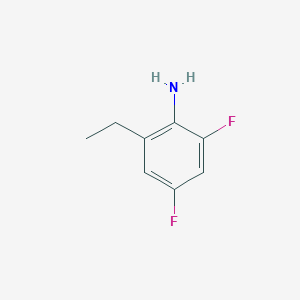
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15303496.png)
